

experimental protocol for "2-[2-(Dimethylamino)ethoxy]benzylamine" synthesis

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Compound of Interest

2-[2-

Compound Name: (Dimethylamino)ethoxy]benzylamine
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An Application Note and Protocol for the Synthesis of **2-[2-(Dimethylamino)ethoxy]benzylamine**

Introduction

2-[2-(Dimethylamino)ethoxy]benzylamine is an organic compound featuring a primary amine and a tertiary amine, linked by an ether bridge to an aromatic ring. While its para-substituted isomer, 4-[2-(Dimethylamino)ethoxy]benzylamine, is a well-documented key intermediate in the synthesis of prokinetic pharmaceutical agents like Itopride, the ortho isomer represents a valuable building block for the exploration of new chemical space in drug discovery and materials science.^{[1][2]} The unique spatial arrangement of the functional groups in the ortho position allows for the development of novel ligands, catalysts, and molecular scaffolds with distinct pharmacological and chemical properties.

This document provides a comprehensive, two-step experimental protocol for the synthesis of **2-[2-(Dimethylamino)ethoxy]benzylamine**. The synthetic strategy is rooted in robust and scalable chemical transformations:

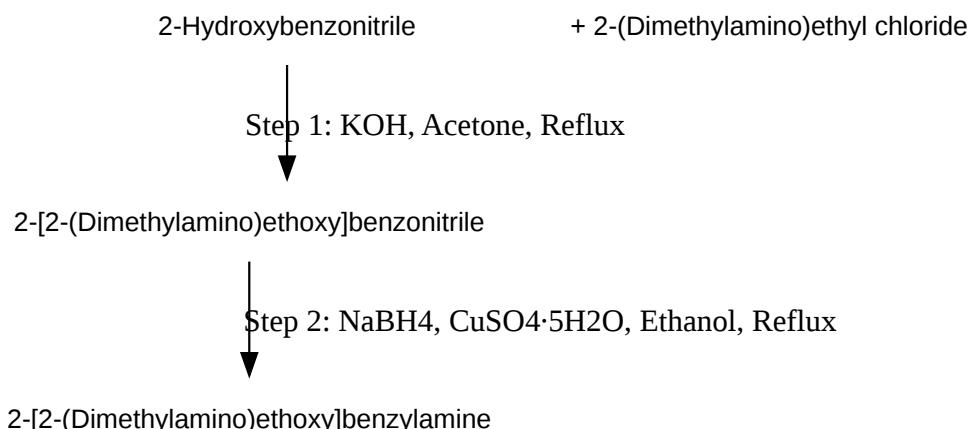
- Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxybenzonitrile (salicylonitrile) is O-alkylated using 2-(dimethylamino)ethyl chloride. This classic SN2 reaction is highly efficient for forming the crucial ether linkage.^[3]

- Nitrile Reduction: The cyano group of the resulting intermediate, 2-[2-(Dimethylamino)ethoxy]benzonitrile, is chemically reduced to a primary amine using a sodium borohydride system, a method that offers a safer alternative to high-pressure catalytic hydrogenation.[4]

This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing detailed procedural steps, mechanistic rationale, safety protocols, and data presentation to ensure reliable and safe execution.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages, starting from commercially available 2-hydroxybenzonitrile.



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Figure 1: Overall two-step synthesis pathway.

Part A: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile

This initial step involves the formation of an ether bond via a Williamson ether synthesis. The phenolic proton of 2-hydroxybenzonitrile is first removed by a strong base to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride.

Mechanistic Rationale

Potassium hydroxide (KOH) is employed as a strong, cost-effective base to ensure the complete deprotonation of the weakly acidic phenolic hydroxyl group of 2-hydroxybenzonitrile. [5] The resulting potassium phenoxide is a potent nucleophile. Acetone is a suitable polar aprotic solvent for this SN2 reaction, as it effectively dissolves the reactants while not interfering with the nucleophile. The reaction is conducted under reflux to provide the necessary activation energy and drive the reaction to completion in a reasonable timeframe.[3]

Materials and Reagents

Reagent	M.W. (g/mol)	Equivalents	Amount (for 10 mmol scale)	CAS No.
2-Hydroxybenzonitrile	119.12	1.0	1.19 g (10.0 mmol)	611-20-1
Potassium Hydroxide (KOH), anhydrous	56.11	1.5	0.84 g (15.0 mmol)	1310-58-3
2-(Dimethylamino)ethyl chloride hydrochloride	144.04	1.5	2.16 g (15.0 mmol)	4584-46-7
Acetone, anhydrous	58.08	-	20 mL	67-64-1
Dichloromethane (DCM)	84.93	-	~50 mL for extraction	75-09-2
Anhydrous Magnesium Sulfate (MgSO ₄)	120.37	-	For drying	7487-88-9

Experimental Protocol

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.19 g, 10.0 mmol) and anhydrous acetone (20 mL). Stir the mixture until the solid is fully dissolved.
- Base Addition: Add anhydrous potassium hydroxide (0.84 g, 15.0 mmol) to the solution. The mixture may become colored.
- Initial Reflux: Heat the mixture to reflux and maintain for 1 hour to ensure complete formation of the potassium phenoxide salt.[\[5\]](#)
- Alkylating Agent Addition: After 1 hour, add 2-(dimethylamino)ethyl chloride hydrochloride (2.16 g, 15.0 mmol) to the refluxing mixture. Note: The free base of the alkylating agent is often generated in situ, or one may use the free base directly if available, adjusting stoichiometry accordingly.
- Reaction: Continue to stir the reaction mixture under reflux for 8-12 hours.[\[1\]](#)
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:1) until the starting material (2-hydroxybenzonitrile) is consumed.
- Work-up (Cooling & Filtration): Once complete, cool the reaction mixture to room temperature. Filter the solid salts (KCl) using a Büchner funnel and wash the filter cake with a small amount of acetone.
- Work-up (Solvent Removal & Extraction): Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-[2-(Dimethylamino)ethoxy]benzonitrile, typically as an oil. The product can be used in the next step without further purification if TLC shows high purity.

Part B: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzylamine

This second step reduces the nitrile functional group of the intermediate to a primary benzylamine, yielding the final target compound.

Mechanistic Rationale

While catalytic hydrogenation with Raney Nickel is effective, it involves flammable catalysts and high-pressure hydrogen gas, posing significant safety risks.^[1] The chosen method, using sodium borohydride (NaBH_4) in the presence of a copper(II) sulfate catalyst, is a safer and more accessible alternative for laboratory-scale synthesis.^[4] NaBH_4 is a mild reducing agent, and its reactivity towards nitriles is significantly enhanced by the addition of a transition metal salt. The precise mechanism involves the formation of copper boride or other reactive species that facilitate the reduction of the nitrile to the amine.

Materials and Reagents

Reagent	M.W. (g/mol)	Equivalents	Amount (for 8 mmol scale)	CAS No.
2-[2-(Dimethylamino)ethoxy]benzonitrile	190.24	1.0	1.52 g (8.0 mmol)	N/A
Copper(II) Sulfate Pentahydrate (CuSO ₄ ·5H ₂ O)	249.68	0.09	0.18 g (0.72 mmol)	7758-99-8
Sodium Borohydride (NaBH ₄)	37.83	4.4	1.33 g (35.2 mmol)	16940-66-2
Ethanol (EtOH), 200 proof	46.07	-	25 mL	64-17-5
Ethyl Acetate (EtOAc)	88.11	-	~50 mL for extraction	141-78-6
Anhydrous Magnesium Sulfate (MgSO ₄)	120.37	-	For drying	7487-88-9

Experimental Protocol

- Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve the crude 2-[2-(Dimethylamino)ethoxy]benzonitrile (1.52 g, assuming ~8.0 mmol yield from Part A) in ethanol (25 mL).
- Catalyst Addition: Add copper(II) sulfate pentahydrate (0.18 g, 0.72 mmol) to the solution. Stir for 5 minutes.
- Reducing Agent Addition: Cool the flask in an ice-water bath. Slowly add sodium borohydride (1.33 g, 35.2 mmol) in small portions over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and perform this step away from ignition sources.

- Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Stir under reflux for 20 hours.[4]
- Monitoring: Monitor the disappearance of the nitrile intermediate by TLC.
- Work-up (Quenching & Filtration): Cool the reaction to room temperature. Slowly add water to quench any unreacted NaBH₄. Filter the mixture through a pad of Celite® to remove the black precipitate (inorganic byproducts). Wash the Celite® pad with ethanol.
- Work-up (Extraction): Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, add ethyl acetate (30 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
- Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel to yield the final product, **2-[2-(Dimethylamino)ethoxy]benzylamine**.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow diagram.

Safety and Handling

All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Substance	CAS No.	Primary Hazards
2-Hydroxybenzonitrile	611-20-1	Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye damage. [6][7]
2-(Dimethylamino)ethyl chloride hydrochloride	4584-46-7	Toxic if swallowed or in contact with skin. Suspected of causing genetic defects. Corrosive.[8][9][10]
Potassium Hydroxide (KOH)	1310-58-3	Corrosive. Causes severe skin burns and eye damage.
Sodium Borohydride (NaBH ₄)	16940-66-2	Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed. Causes severe burns.
Copper(II) Sulfate (CuSO ₄)	7758-99-8	Harmful if swallowed. Causes serious eye irritation. Very toxic to aquatic life.
Dichloromethane (DCM)	75-09-2	Skin and eye irritant. Suspected of causing cancer.
Acetone / Ethanol	67-64-1 / 64-17-5	Highly flammable liquid and vapor. Causes serious eye irritation.

Handling Precautions:

- KOH and NaBH₄: These are corrosive and moisture-sensitive. Handle quickly in a dry environment.
- 2-(Dimethylamino)ethyl chloride HCl: This compound is toxic and mutagenic. Avoid inhalation of dust and skin contact.[9]

- **NaBH₄ Addition:** The addition of sodium borohydride to ethanol will generate hydrogen gas. This step must be performed with caution, away from any open flames or spark sources, and with proper ventilation.
- **Waste Disposal:** All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

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